ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Properties
Molecular Formula |
C22H20ClFO5 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
ethyl 3-[7-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20ClFO5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(24)10-19(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChI Key |
HWAZVSGZPNKGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Coumarin Core Formation via Pechmann Condensation
The coumarin backbone is typically synthesized using the Pechmann condensation, where resorcinol derivatives react with β-keto esters. For this compound, 4-methyl-7-hydroxycoumarin-2-one serves as the intermediate.
Benzylation of the 7-Hydroxy Group
Introducing the 2-chloro-4-fluorobenzyl group involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.
SNAr with 2-Chloro-4-fluorobenzyl Chloride
Mitsunobu Reaction
Esterification and Side-Chain Introduction
The propanoate side chain is introduced via Michael addition or alkylation:
-
Michael Addition : Ethyl acrylate reacts with the coumarin’s 3-position in the presence of piperidine (5 mol%) in refluxing toluene (110°C, 8 hours).
-
Yield : 65–70%, with minor dimerization byproducts.
-
Alternative : Alkylation with ethyl 3-bromopropanoate using NaH in THF (0°C to room temperature, 4 hours), yielding 75–80%.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
| Parameter | SNAr Benzylation | Mitsunobu Benzylation | Michael Addition |
|---|---|---|---|
| Solvent | DMF | THF | Toluene |
| Temperature | 80°C | 25°C | 110°C |
| Reaction Time | 6 hours | 12 hours | 8 hours |
| Yield | 70–75% | 80–85% | 65–70% |
Catalytic and Stoichiometric Considerations
-
Base Selection : K2CO3 outperforms NaOH in benzylation due to reduced hydrolysis of the benzyl chloride.
-
Catalyst Loading : Piperidine (5 mol%) in Michael addition minimizes dimerization vs. triethylamine (10 mol%), which increases byproduct formation by 15%.
Purification and Analytical Characterization
Crystallization Techniques
Chemical Reactions Analysis
Reactions: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various reactions
Common Reagents and Conditions:
Major Products: The desired product is the coupled compound itself.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar chromenone structures have demonstrated various pharmacological properties:
- Anti-inflammatory Activity : Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate may exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could protect cells from oxidative stress and damage caused by free radicals.
- Anticancer Potential : Preliminary studies suggest that this compound may interact with enzymes involved in cancer cell metabolism or signaling pathways, indicating possible anticancer properties.
Synthetic Organic Chemistry
The synthesis of this compound involves multi-step organic reactions. Understanding these synthetic pathways is crucial for developing derivatives with enhanced biological activities. The complexity of its synthesis requires precise control over reaction conditions to achieve desired yields and purity levels.
Case Studies and Experimental Findings
Several experimental studies have been conducted to investigate the biological activity of ethyl 3-{7-[ (2-chloro -4-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate:
- In Vitro Studies : Research has shown that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Preliminary data indicate that ethyl 3-{7-[ (2-chloro -4-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate may bind to key enzymes involved in metabolic pathways, warranting further investigation into its mechanism of action.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular proteins or enzymes. It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
- Specific molecular targets remain an area of ongoing research.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent is critical for modulating steric, electronic, and pharmacokinetic properties. The following analogs highlight key differences:
*Estimated based on structural analogs.
Key Observations :
- Electron-Withdrawing Effects : The target compound’s 2-chloro-4-fluoro substitution combines moderate electron withdrawal with reduced steric bulk compared to nitro () or dichloro () analogs.
- Lipophilicity : The target compound’s logP (~6.0–6.5, estimated) is comparable to dichloro analogs (e.g., 6.50 in ) but higher than propoxy-substituted derivatives (logP 3.8 in ).
Physicochemical Properties
- Density and Boiling Point : Dichloro analogs (e.g., ) show a density of 1.3 g/cm³ and boiling point ~580°C, consistent with high molecular weight (435.3 g/mol). The target compound likely shares similar traits.
- Synthetic Routes: Cyclization under basic conditions (e.g., NaOH in ethanol, as in ) is a common method for coumarin derivatives, though starting materials vary based on substituents.
Biological Activity
Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound with a complex structure that includes a chromenone core. This compound, characterized by its molecular formula and a molecular weight of approximately 418.8 g/mol, has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Structure and Synthesis
The compound features a propanoate ester group, which enhances its solubility and possibly its bioactivity. The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that can be modified for specific applications.
Key Steps in Synthesis:
- Formation of the chromenone core.
- Introduction of the chloro and fluorobenzyl groups.
- Esterification to form the final propanoate structure.
Pharmacological Properties
Research indicates that compounds with similar chromenone structures exhibit significant pharmacological properties. This compound may interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
Potential Activities:
- Anti-inflammatory: The compound may inhibit inflammatory pathways, similar to other chromenone derivatives.
- Antioxidant: Its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Anticancer: Initial studies suggest it may affect cancer cell proliferation through specific molecular interactions.
Interaction Studies
Preliminary studies have indicated that this compound interacts with enzymes involved in metabolic pathways. These interactions can lead to either inhibition or modulation of enzyme activity, suggesting therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | C15H16O5 | Lacks halogen substituents; simpler structure |
| Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarin | C21H19ClFO5 | Similar coumarin core but different substituents |
| Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarin | C22H19BrO5 | Contains bromine instead of chlorine; different reactivity |
The presence of both chlorine and fluorine in ethyl 3-{7-[ (2-chloro -4-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate may enhance its biological activity compared to these similar compounds by improving metabolic stability and binding interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological effects of chromenone derivatives similar to ethyl 3-{7-[ (2-chloro -4-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate:
-
Anti-inflammatory Effects: In vitro studies demonstrated that related compounds inhibited pro-inflammatory cytokines in macrophages.
"Compounds with chromenone structures have shown significant inhibition of IL-6 and TNF-alpha production in macrophages" .
-
Antioxidant Activity: Research indicates that these compounds can scavenge free radicals effectively.
"Chromene derivatives exhibit strong antioxidant properties, protecting cellular components from oxidative damage" .
-
Anticancer Potential: Some studies suggest that these compounds can induce apoptosis in cancer cells through specific signaling pathways.
"Chromone derivatives have been linked to apoptosis induction in various cancer cell lines" .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate?
- Synthesis : The compound is synthesized via nucleophilic substitution or esterification. For example, 7-hydroxy-4-methylcoumarin derivatives react with 2-chloro-4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF to form the benzyl ether linkage. Subsequent esterification with ethyl propiolate or similar reagents yields the target compound .
- Characterization :
- NMR : and NMR confirm substituent positions and ester functionality (e.g., δ ~4.2 ppm for ethyl ester protons) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 461.12 for C₂₂H₁₉ClFO₅) .
- Chromatography : HPLC or GC-MS ensures purity (>90%) .
Q. What are the key structural features influencing the compound’s reactivity and stability?
- The 2-oxo-chromen core enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks.
- Benzyl ether linkage : The electron-withdrawing Cl and F substituents on the benzyl group increase oxidative stability but may reduce hydrolytic resistance in basic conditions .
- Ethyl ester group : Hydrolyzes to carboxylic acid under acidic/basic conditions, enabling derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency during benzyl ether formation?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) or phase-transfer agents (e.g., TBAB) enhance nucleophilic substitution rates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reflux in acetone reduces side reactions .
- Kinetic Studies : Time-resolved NMR or in situ IR monitors reaction progress to identify optimal reaction duration (typically 6–12 hours) .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals?
- 2D NMR : COSY and HSQC distinguish overlapping proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) .
- Isotopic Labeling : -labeling tracks ester hydrolysis pathways to confirm reaction mechanisms .
- Computational Modeling : DFT calculations predict chemical shifts to validate experimental data .
Q. How does the compound’s structure-activity relationship (SAR) influence its bioactivity in anticancer assays?
- Substituent Effects :
- 2-Chloro-4-fluorobenzyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- 4-Methylchromen : Stabilizes the planar structure, promoting intercalation with DNA or enzyme active sites .
- Assays :
- MTT Assay : IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines range from 12–25 μM .
- ROS Detection : Fluorogenic probes (e.g., DCFH-DA) measure oxidative stress induction, a key anticancer mechanism .
Methodological Recommendations
- Synthetic Optimization : Use a DoE (Design of Experiments) approach to vary temperature, solvent, and catalyst ratios systematically .
- Bioactivity Validation : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like topoisomerase II .
- Data Reproducibility : Cross-validate spectral data with independent synthetic batches and reference standards (e.g., USP-grade reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
